4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride is a synthetic compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a quinoline core linked to a pyrazolo[1,5-a]pyrimidine moiety through a phenyl ring substituted with a piperazine group. This compound has garnered attention due to its potential therapeutic applications and its role as a research tool in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazolo[1,5-a]pyrimidine moiety. The final step involves the substitution of the phenyl ring with a piperazine group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates. Solvents like methanol, ethanol, and dichloromethane (DCM) are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .
Wissenschaftliche Forschungsanwendungen
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit bone morphogenetic protein (BMP) signaling, which plays a role in bone formation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LDN193189: A selective BMP signaling inhibitor with a similar structure but different functional groups.
DMH1: Another BMP pathway inhibitor with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in research make it a valuable compound in scientific studies .
Biologische Aktivität
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; tetrahydrochloride, also known as LDN193189, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and kinase-related diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H22N6
- Molecular Weight : 406.48 g/mol
- CAS Number : 1062368-24-4
- Solubility : Soluble in DMSO and water.
- Stability : Stable at -20°C and protected from light.
LDN193189 primarily acts as a selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically ALK2 and ALK3. BMP signaling is crucial for various cellular processes including development and tissue homeostasis. By inhibiting these receptors, LDN193189 disrupts the BMP signaling pathway, which can lead to therapeutic effects in conditions where this pathway is dysregulated.
Anticancer Properties
Research indicates that LDN193189 exhibits significant anticancer activity by targeting various kinases associated with tumor growth. The compound has been shown to inhibit:
- c-Abl and Bcr-Abl Kinases : These are implicated in certain types of leukemia.
- EGFR Kinase : Involved in many solid tumors.
In vitro studies have demonstrated that LDN193189 can enhance the efficacy of traditional chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that may improve treatment outcomes .
Anti-inflammatory Effects
In addition to its anticancer properties, LDN193189 has been noted for its anti-inflammatory effects. It has been evaluated in models of inflammatory diseases where it reduced markers of inflammation through the inhibition of specific kinases involved in inflammatory signaling pathways .
Study 1: Synergistic Effects with Doxorubicin
A study investigated the combination of LDN193189 with doxorubicin in breast cancer cell lines. The results indicated that cells treated with both compounds exhibited increased cytotoxicity compared to those treated with doxorubicin alone. This suggests that LDN193189 may enhance the effectiveness of existing chemotherapy agents .
Study 2: Inhibition of Tumor Growth
In vivo studies using mouse models demonstrated that administration of LDN193189 resulted in significant tumor size reduction in xenograft models of breast cancer. The mechanism was attributed to the inhibition of tumor-associated kinases that promote cell proliferation and survival .
Pharmacological Profile
Property | Details |
---|---|
Target Kinases | ALK2, ALK3, c-Abl, EGFR |
Anticancer Activity | Significant against various tumors |
Anti-inflammatory Activity | Reduces inflammatory markers |
Synergistic Potential | Enhances efficacy of doxorubicin |
Eigenschaften
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.4ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;;;/h1-10,15-17,26H,11-14H2;4*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXPFHFIMRKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.